endo-BCN-PEG4-acid
Übersicht
Beschreibung
“endo-BCN-PEG4-acid” is a click chemistry reagent with a BCN group and a terminal carboxylic acid (CO2H) . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The BCN group can react with azide-tagged compounds or biomolecules . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of “endo-BCN-PEG4-acid” can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The BCN group can react with azide-tagged biomolecules . It can also be used in the synthesis of a series of PROTACs .Molecular Structure Analysis
The molecular formula of “endo-BCN-PEG4-acid” is C22H35NO8 . Its molecular weight is 441.5 g/mol . The InChI is 1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25) .Chemical Reactions Analysis
The terminal carboxylic acid of “endo-BCN-PEG4-acid” can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The BCN group can react with azide-tagged compounds or biomolecules .Physical And Chemical Properties Analysis
The molecular weight of “endo-BCN-PEG4-acid” is 441.5 g/mol . Its molecular formula is C22H35NO8 . The exact mass is 441.23626707 g/mol and the monoisotopic mass is also 441.23626707 g/mol . The compound has a topological polar surface area of 113 Ų .Wissenschaftliche Forschungsanwendungen
“endo-BCN-PEG4-acid” is a click chemistry reagent with a BCN group and a terminal carboxylic acid (CO2H). The terminal carboxylic acid is reactive with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The BCN group can react with azide-tagged compounds or biomolecules . The hydrophilic PEG spacer increases solubility in aqueous media .
This compound is used in research and has potential applications in various scientific fields, particularly in bioconjugation, drug delivery, and materials science. However, the specific applications, methods of application, and outcomes would depend on the particular research context.
- The compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This property is useful in bioconjugation, where it can be used to attach various biomolecules to one another or to a solid support .
- The BCN group can react with azide-tagged compounds or biomolecules . This reaction is often used in ‘click chemistry’, a type of chemical synthesis characterized by its efficiency and versatility .
- The hydrophilic PEG spacer increases solubility in aqueous media . This makes “endo-BCN-PEG4-acid” potentially useful in drug delivery, where it could be used to improve the solubility and bioavailability of therapeutic agents .
Bioconjugation
Drug Delivery
Materials Science
- “endo-BCN-PEG4-acid” can be used to label primary amines (-NH2) of proteins . This is useful in various biological and biochemical research applications, including the study of protein function, protein-protein interactions, and protein localization .
- Similar to protein labeling, “endo-BCN-PEG4-acid” can also be used to label amine-modified oligonucleotides . This can be useful in the study of nucleic acid function and interactions, as well as in the development of nucleic acid-based therapeutics .
Protein Labeling
Oligonucleotide Labeling
Surface Functionalization
Zukünftige Richtungen
“endo-BCN-PEG4-acid” is a research-grade reagent . It is used in the synthesis of PROTACs , which are a promising new class of drugs that could potentially be used to treat a wide range of diseases. As a PEG-based PROTAC linker, “endo-BCN-PEG4-acid” could play a crucial role in the development of these new drugs .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPSTLKSTPBGBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
endo-BCN-PEG4-acid | |
CAS RN |
1421932-54-8 | |
Record name | exo-BCN-PEG4-acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.